molecular formula C16H22N6O2 B12478048 N~4~-benzyl-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-benzyl-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12478048
M. Wt: 330.38 g/mol
InChI Key: DSTSJXCDDNZHOW-UHFFFAOYSA-N
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Description

N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a 3-methylbutyl group, and a nitro group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl, 3-methylbutyl, and nitro groups. Common reagents used in these reactions include benzyl chloride, 3-methylbutylamine, and nitric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ optimized conditions, such as continuous flow reactors and automated systems, to enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial production to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl and 3-methylbutyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE include other pyrimidine derivatives with different substituents, such as:

  • N4-BENZYL-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
  • N4-BENZYL-N2-(3-METHYLBUTYL)-5-AMINOPYRIMIDINE-2,4,6-TRIAMINE

Uniqueness

The uniqueness of N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

4-N-benzyl-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H22N6O2/c1-11(2)8-9-18-16-20-14(17)13(22(23)24)15(21-16)19-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H4,17,18,19,20,21)

InChI Key

DSTSJXCDDNZHOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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